![molecular formula C22H26N2O B13736690 Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]- CAS No. 41335-35-7](/img/structure/B13736690.png)
Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(p-Cyanobenzylidene)-p-octyloxyaniline is an organic compound that belongs to the class of Schiff bases. It is characterized by the presence of a cyanobenzylidene group attached to an octyloxyaniline moiety. This compound is known for its liquid crystalline properties, making it a subject of interest in the field of materials science and liquid crystal research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Cyanobenzylidene)-p-octyloxyaniline typically involves the condensation reaction between p-cyanobenzaldehyde and p-octyloxyaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(p-Cyanobenzylidene)-p-octyloxyaniline follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are optimized to ensure high yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
N-(p-Cyanobenzylidene)-p-octyloxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
p-Octyloxyaniline and p-cyanobenzaldehyde.Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
N-(p-Cyanobenzylidene)-p-octyloxyaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other electronic devices due to its liquid crystalline properties.
作用机制
The mechanism of action of N-(p-Cyanobenzylidene)-p-octyloxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- N-(p-Cyanobenzylidene)-p-hexyloxyaniline
- N-(p-Cyanobenzylidene)-p-butoxybenzylamine
- N-(p-Cyanobenzylidene)-p-methoxybenzylamine
Uniqueness
N-(p-Cyanobenzylidene)-p-octyloxyaniline is unique due to its specific combination of a cyanobenzylidene group and an octyloxyaniline moiety. This combination imparts distinct liquid crystalline properties, making it particularly useful in the development of advanced materials for electronic applications.
属性
CAS 编号 |
41335-35-7 |
|---|---|
分子式 |
C22H26N2O |
分子量 |
334.5 g/mol |
IUPAC 名称 |
4-[(4-octoxyphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C22H26N2O/c1-2-3-4-5-6-7-16-25-22-14-12-21(13-15-22)24-18-20-10-8-19(17-23)9-11-20/h8-15,18H,2-7,16H2,1H3 |
InChI 键 |
GHEOCRUPTSCQLY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)
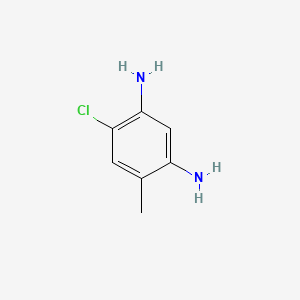
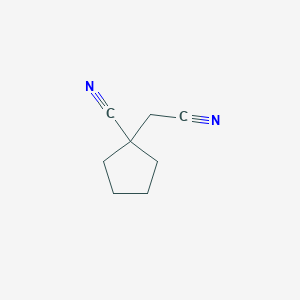
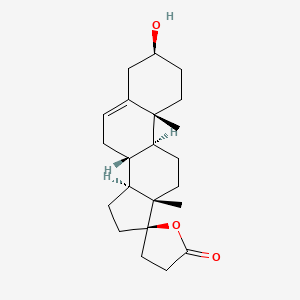
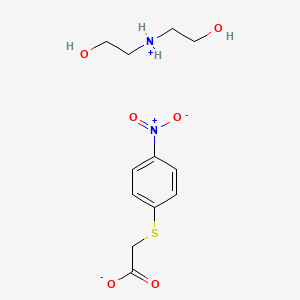
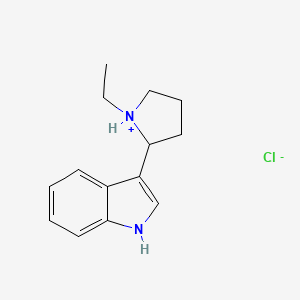
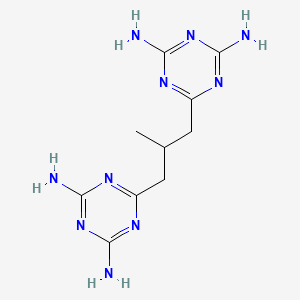

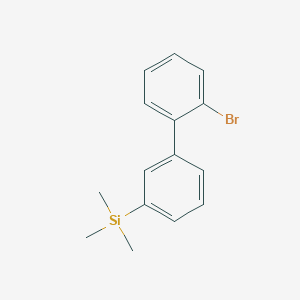
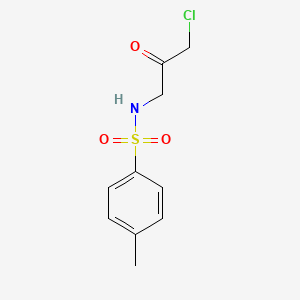

![6b,8a-Dihydrocyclobut[a]acenaphthylene](/img/structure/B13736669.png)
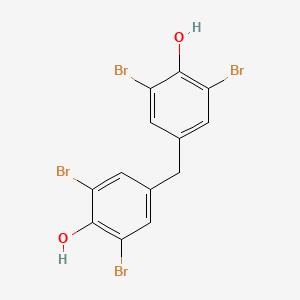
![Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-](/img/structure/B13736677.png)
